molecular formula C13H21N B1418539 Tert-butyl[(3,4-dimethylphenyl)methyl]amine CAS No. 1155171-58-6

Tert-butyl[(3,4-dimethylphenyl)methyl]amine

Cat. No. B1418539
M. Wt: 191.31 g/mol
InChI Key: DHMRTUBKAWHZGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl[(3,4-dimethylphenyl)methyl]amine is a chemical compound with the molecular formula C13H21N and a molecular weight of 191.31 . It is used for research purposes .


Molecular Structure Analysis

The molecule contains a total of 53 bonds. There are 20 non-H bond(s), 6 multiple bond(s), 6 rotatable bond(s), 6 aromatic bond(s), 1 six-membered ring(s), and 1 secondary amine(s) (aliphatic) .

Scientific Research Applications

Steric Effects in Chemical Reactions

Steric effects significantly influence the outcome of chemical reactions involving bulky molecules like Tert-butyl[(3,4-dimethylphenyl)methyl]amine. For example, in the formylation reaction of dialkylphenols, steric hindrance plays a pivotal role in the formation of different by-products. This phenomenon is demonstrated by the formation of distinct by-products when different dialkylphenols undergo formylation, showcasing how steric effects guide chemical pathways and product formation (Huang, Chu, & Xu, 2008).

Synthesis of α-Aminophosphonates

The synthesis of α-aminophosphonates, which involves the reaction of aliphatic amines with α-phosphorylated methylenequinones, is another application. This method is utilized to obtain a-aminophosphonates that incorporate sterically hindered phenol fragments, highlighting the molecule's role in creating complex chemical structures with potential applications in various fields, including materials science and pharmacology (Gibadullina et al., 2013).

Asymmetric Synthesis of Amines

Tert-butyl[(3,4-dimethylphenyl)methyl]amine is also crucial in the asymmetric synthesis of amines. N-tert-butanesulfinyl imines, derived from tert-butanesulfinamide, serve as versatile intermediates for this purpose. They facilitate the synthesis of a wide array of highly enantioenriched amines by acting as activating agents and chiral directing groups. This methodology is vital for producing amines used in various pharmaceutical and synthetic applications (Ellman, Owens, & Tang, 2002).

Polymerization Processes

In the field of polymer science, this compound finds its application as well. It influences the polymerization of certain monomers like methyl methacrylate and acrylonitrile, impacting the overall polymerization rate and the molecular weight characteristics of the resulting polymers. This is particularly important in the synthesis of polymers with specific properties for industrial and commercial applications (Kolyakina et al., 2017).

properties

IUPAC Name

N-[(3,4-dimethylphenyl)methyl]-2-methylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N/c1-10-6-7-12(8-11(10)2)9-14-13(3,4)5/h6-8,14H,9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHMRTUBKAWHZGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CNC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl[(3,4-dimethylphenyl)methyl]amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.